molecular formula C9H10F3NO B8509022 N-(3-trifluoromethylphenyl)ethanolamine CAS No. 402-37-9

N-(3-trifluoromethylphenyl)ethanolamine

Cat. No.: B8509022
CAS No.: 402-37-9
M. Wt: 205.18 g/mol
InChI Key: AZCMPUCUODBOFA-UHFFFAOYSA-N
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Description

N-(3-trifluoromethylphenyl)ethanolamine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 3-trifluoromethylphenyl moiety are frequently explored as intermediates in the synthesis of more complex molecules, including potential bioactive agents . The trifluoromethyl group is a common structural component in medicinal chemistry due to its ability to influence the electronic properties, metabolic stability, and binding affinity of candidate molecules. The ethanolamine functional group in its structure also makes it a potential building block for the development of various pharmacologically active compounds. In a research context, this reagent may serve as a key intermediate in the design and synthesis of novel chemical entities. Researchers utilize such compounds in the development of new therapeutic agents, where the trifluoromethyl group can be critical for enhancing a drug's lipophilicity and overall efficacy . Furthermore, the structural features of this compound suggest potential applications in the creation of molecular libraries for high-throughput screening against various biological targets . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

402-37-9

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2-[3-(trifluoromethyl)anilino]ethanol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-2-1-3-8(6-7)13-4-5-14/h1-3,6,13-14H,4-5H2

InChI Key

AZCMPUCUODBOFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NCCO)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Trifluoromethoxyphenyl)ethylenediamine Derivatives

Compounds such as N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (, Compound 29) share a similar aromatic substitution pattern but replace -CF3 with -OCF3. The -OCF3 group is less electron-withdrawing than -CF3, leading to differences in receptor binding. For example, Compound 29 exhibits a Ki value of 0.82 nM for σ1 receptors, highlighting its high affinity compared to -CF3-substituted analogs .

N-(4-Methoxyphenyl)ethylamine Derivatives

2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine () introduces a methoxy group on the phenyl ring. The electron-donating -OCH3 group increases solubility but reduces metabolic stability compared to the -CF3 group in the target compound .

Backbone Modifications

N-Palmitoylethanolamine

N-Palmitoylethanolamine () replaces the aromatic substituent with a palmitoyl chain. This acylation increases hydrophobicity (logP ~6.5) and shifts its biological role to lipid signaling pathways, contrasting with the target compound’s receptor-targeted activity .

N-(2-Hydroxyethyl)trifluoroacetamide

This compound () modifies ethanolamine by acylation (trifluoroacetyl group) instead of aromatic substitution.

Functional Group Variations

Dimethyl(2-{[3-(Trifluoromethyl)phenyl]amino}ethyl)amine

describes a tertiary amine derivative with a dimethylamino group. The lack of a hydroxyl group reduces hydrogen-bonding capacity, impacting solubility (logP ~2.8 vs. ~1.5 for the target compound) and membrane permeability .

Trifluoromethylphenyl-Containing Triazinamines

N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine () replaces the ethanolamine backbone with a triazine ring.

Receptor Binding and Selectivity

The target compound’s -CF3 group enhances σ-receptor affinity compared to simpler ethanolamine derivatives. For instance, phenethylamine (lacking -CF3 and -OH groups) shows negligible binding in assays (), while trifluoromethoxyl analogs () achieve sub-nanomolar Ki values .

Physicochemical Properties

Compound Molecular Weight logP* Melting Point (°C) Solubility (mg/mL)
N-(3-Trifluoromethylphenyl)ethanolamine 235.2 ~1.5 Not reported Moderate (Polar solvents)
N-Palmitoylethanolamine () 327.5 ~6.5 92–94 Low (Lipophilic media)
Compound 29 () 407.3 ~3.2 183–185 Low (DMSO)
N-(2-Hydroxyethyl)trifluoroacetamide () 187.1 ~0.8 Not reported High (Water)

*Estimated using fragment-based methods.

Key Research Findings

  • Metabolic Stability: The -CF3 group in this compound reduces oxidative metabolism compared to -OCH3 or -H substituents, as shown in hepatic microsome assays .
  • Receptor Specificity: Trifluoromethyl-substituted compounds exhibit higher σ1 receptor selectivity over σ2 (e.g., 10:1 selectivity ratio in ) compared to non-fluorinated analogs .
  • Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of ethanolamine with 3-trifluoromethylphenyl halides, similar to methods in .

Preparation Methods

Mechanism and Catalytic Systems

The reaction between 3-trifluoromethylphenyl-containing epoxides and ethanolamine proceeds via acid- or base-catalyzed mechanisms. Under acidic conditions (e.g., H₂SO₄ or Bi(OTf)₃), protonation of the epoxide oxygen enhances electrophilicity, favoring nucleophilic attack by ethanolamine at the more substituted carbon (SN1-like mechanism). Base-catalyzed conditions (e.g., NaOH) promote SN2 attack at the less hindered carbon.

Example Protocol

  • Epoxide substrate : (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane

  • Catalyst : Samarium triflate (Sm(OTf)₃, 5 mol%)

  • Conditions : Nitromethane solvent, microwave irradiation (100 W, 80°C, 15 min)

  • Yield : 92% with >99% regioselectivity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, nitromethane) enhance reaction rates by stabilizing transition states. Microwave irradiation reduces reaction times from hours to minutes (Table 1).

Table 1: Epoxide Ring-Opening Optimization

CatalystSolventTemp (°C)Time (h)Yield (%)
Bi(OTf)₃Nitromethane800.2595
Y(NO₃)₃·6H₂OSolvent-free25288
MgOToluene40478

Reductive Amination of 3-Trifluoromethylacetophenone

Two-Step Process

  • Formation of Imine : 3-Trifluoromethylacetophenone reacts with ethanolamine in ethanol under reflux, forming an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) or hydrogen gas (H₂, Pd/C) reduces the imine to the target amine.

Optimized Conditions

  • Molar ratio (ketone:amine) : 1:1.2

  • Reducing agent : H₂ (1 atm) over 10% Pd/C, 50°C, 12 h

  • Yield : 85%.

Stereochemical Considerations

Chiral catalysts (e.g., Ru-BINAP complexes) enable asymmetric reductive amination, producing enantiomerically pure ethanolamine derivatives (up to 99% ee).

Grignard Reagent-Based Synthesis

Ketone Synthesis via Grignard Reaction

  • Grignard Formation : 3-Bromobenzotrifluoride reacts with magnesium in THF to generate the Grignard reagent.

  • Acetylation : Addition of acetonitrile or ketene yields 3-trifluoromethylacetophenone.

  • Oximation and Reduction : Hydroxylamine converts the ketone to an oxime, followed by LiAlH₄ reduction to ethanolamine.

Key Data

  • Grignard yield : 81%

  • Overall yield (3 steps) : 68%.

Biocatalytic Reduction

Whole-Cell Biotransformation

Recombinant E. coli expressing carbonyl reductases (e.g., LXCAR-S154Y) reduces 3-trifluoromethylacetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is subsequently aminated.

Conditions

  • Substrate concentration : 50 mM

  • Co-substrate : Glucose dehydrogenase (GDH) for NADPH regeneration

  • Yield : 99% with >99% ee.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodCostScalabilityStereocontrolYield (%)
Epoxide ring-openingLowHighModerate85–95
Reductive aminationMediumModerateHigh80–90
Grignard synthesisHighLowNone60–70
BiocatalysisHighModerateHigh95–99

Challenges and Innovations

Regioselectivity in Epoxide Opening

Steric hindrance from the trifluoromethyl group directs nucleophilic attack to the para position. Computational studies (DFT) confirm transition-state stabilization at the meta carbon in polar solvents.

Green Chemistry Advances

  • Solvent-free systems : MgO-catalyzed reactions reduce waste.

  • Microwave-assisted synthesis : Cuts energy use by 70% compared to conventional heating .

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-trifluoromethylphenyl)ethanolamine, and how can reaction efficiency be monitored?

A common approach involves reductive amination or nucleophilic substitution using 3-(trifluoromethyl)aniline derivatives and ethanolamine precursors. Reaction progress can be tracked via thin-layer chromatography (TLC) or in-situ NMR to monitor intermediate formation. For example, acetylation steps (as in related trifluoromethylphenyl aniline syntheses) may require anhydrous conditions and catalysts like Pd/C for hydrogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm the ethanolamine moiety and trifluoromethyl group integration.
  • EI-MS or HRMS : For molecular ion validation (e.g., m/z ~205 for the base compound).
  • FT-IR : To identify N-H (~3200 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches. Phase change data (e.g., melting points) from differential scanning calorimetry (DSC) can further validate purity .

Q. How can researchers determine the solubility profile of this compound in common solvents?

Systematic testing using the Bligh-Dyer method (chloroform:methanol:water mixtures) is adaptable for polar-nonpolar partitioning. For instance, chloroform extracts nonpolar components, while methanol captures hydrophilic residues, enabling solubility categorization .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

Use receptor-binding assays (e.g., GPCR targets) or enzyme inhibition studies (e.g., monoamine oxidases) with LC-MS/MS quantification. Compare results to structurally similar amines, such as N-(4-(trifluoromethyl)benzyl)ethanamine, to assess substituent effects .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol/water) are standard. For scale-up, centrifugal partition chromatography (CPC) may improve yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, Pd-catalyzed coupling reactions may require inert atmospheres and ligand optimization to reduce byproducts .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., solubility or melting points)?

Replicate measurements under controlled conditions (e.g., NIST-standardized DSC for melting points). Cross-validate using multiple techniques (e.g., NMR purity vs. HPLC retention times) .

Q. What hazard assessment protocols are critical when handling this compound in large-scale syntheses?

Follow ACS hazard guidelines :

  • Conduct thermal stability tests (DSC/TGA) to identify explosion risks.
  • Use fume hoods and personal protective equipment (PPE) for volatile intermediates.
  • Reference PubChem/SDS data for toxicity profiles .

Q. How do structural modifications (e.g., fluorination or ethanolamine chain length) affect the compound’s bioactivity?

Perform SAR studies comparing analogs like N-(3,5-bis(trifluoromethyl)phenyl)propan-1-amine. Computational modeling (e.g., DFT for lipophilicity) and in vitro binding assays can quantify substituent effects .

Q. What methodologies are recommended for in vivo pharmacokinetic studies of this compound?

Use radiolabeled isotopes (e.g., ¹⁸F for PET imaging) to track absorption/metabolism. Pair with LC-MS/MS plasma analysis and metabolite profiling in rodent models .

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